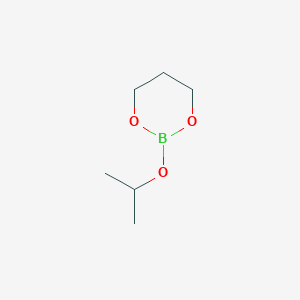![molecular formula C17H16FNO2S3 B14372984 2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane CAS No. 89733-10-8](/img/structure/B14372984.png)
2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane: is an organic compound that belongs to the class of dithianes This compound is characterized by the presence of a dithiane ring, a nitrophenyl group, and a fluorophenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenethiol with 3-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2-methyl-1,3-dithiane under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and other biochemical processes due to its reactive functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. The compound’s structure may be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical properties.
作用机制
The mechanism of action of 2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The fluorophenyl group can enhance the compound’s binding affinity to certain targets due to its electron-withdrawing properties .
相似化合物的比较
- 2-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane
- 2-{4-[(4-Bromophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane
- 2-{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane makes it unique compared to its analogs with chlorine, bromine, or methyl groups. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and biological activity.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in chemical reactions due to the electron-withdrawing effect of the fluorine atom.
- Biological Activity: The fluorinated compound may have enhanced biological activity and selectivity due to the unique properties of the fluorine atom .
属性
CAS 编号 |
89733-10-8 |
|---|---|
分子式 |
C17H16FNO2S3 |
分子量 |
381.5 g/mol |
IUPAC 名称 |
2-[4-(4-fluorophenyl)sulfanyl-3-nitrophenyl]-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C17H16FNO2S3/c1-17(22-9-2-10-23-17)12-3-8-16(15(11-12)19(20)21)24-14-6-4-13(18)5-7-14/h3-8,11H,2,9-10H2,1H3 |
InChI 键 |
VBSMESAGBXAZKM-UHFFFAOYSA-N |
规范 SMILES |
CC1(SCCCS1)C2=CC(=C(C=C2)SC3=CC=C(C=C3)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


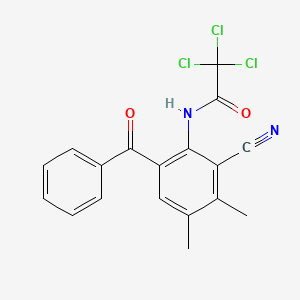
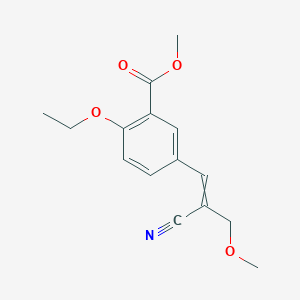
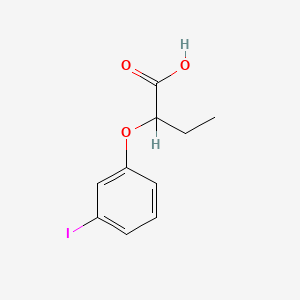
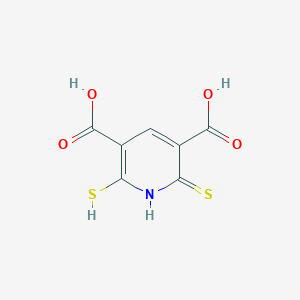
![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)
![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)

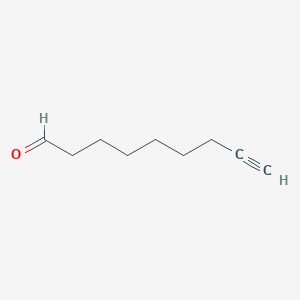
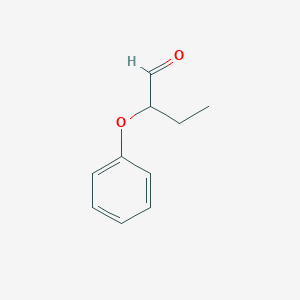
![5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one](/img/structure/B14372985.png)
![Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14372988.png)
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)
